molecular formula C17H15N3O4S B1223708 6-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile

6-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile

Cat. No. B1223708
M. Wt: 357.4 g/mol
InChI Key: NBBPNOABAKNGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[2-(4-morpholinyl)-2-oxoethyl]thio]-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile is a member of quinolines.

Scientific Research Applications

  • Synthesis and Chemical Properties : Dyachenko and Dyachenko (2009) described the synthesis of related quinoline carbonitriles and their derivatives, highlighting the structural diversity achievable through different chemical reactions (Dyachenko & Dyachenko, 2009).

  • Corrosion Inhibition : Singh, Srivastava, and Quraishi (2016) studied quinoline derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting metals against corrosion (Singh, Srivastava, & Quraishi, 2016).

  • Optical Properties : Zeyada, El-Nahass, and El-Shabaan (2016) explored the structural and optical properties of quinoline derivative thin films, indicating potential applications in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Antimicrobial Activity : Nandeshwarappa et al. (2006) synthesized novel thiopyrano[2,3-b]quinolines and evaluated them as antimicrobial agents, suggesting their potential use in medical applications (Nandeshwarappa et al., 2006).

  • Anticancer Potential : Ghorab et al. (2016) synthesized novel quinolines with various moieties, evaluating their cytotoxic activity against cancer cell lines, highlighting the potential of quinoline derivatives in cancer treatment (Ghorab et al., 2016).

properties

Product Name

6-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

6-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile

InChI

InChI=1S/C17H15N3O4S/c18-8-12-5-11-6-14-15(24-10-23-14)7-13(11)19-17(12)25-9-16(21)20-1-3-22-4-2-20/h5-7H,1-4,9-10H2

InChI Key

NBBPNOABAKNGMI-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CSC2=C(C=C3C=C4C(=CC3=N2)OCO4)C#N

Canonical SMILES

C1COCCN1C(=O)CSC2=C(C=C3C=C4C(=CC3=N2)OCO4)C#N

solubility

4.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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